1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1404194-12-2
VCID: VC2724947
InChI: InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3
SMILES: CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F
Molecular Formula: C8H5Cl3F2O
Molecular Weight: 261.5 g/mol

1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene

CAS No.: 1404194-12-2

Cat. No.: VC2724947

Molecular Formula: C8H5Cl3F2O

Molecular Weight: 261.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene - 1404194-12-2

Specification

CAS No. 1404194-12-2
Molecular Formula C8H5Cl3F2O
Molecular Weight 261.5 g/mol
IUPAC Name 1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene
Standard InChI InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3
Standard InChI Key SAINLCGRSWZCJC-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F
Canonical SMILES CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F

Introduction

Chemical Structure and Properties

1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene is characterized by a benzene ring core with strategically positioned halogen substituents that contribute to its unique chemical behavior. The compound features two fluorine atoms at positions 1 and 3, a methyl group at position 4, and a trichloromethoxy group (OCCl₃) at position 2 of the benzene ring.

Basic Chemical Properties

PropertyValue
Molecular FormulaC₈H₅Cl₃F₂O
Molecular Weight261.5 g/mol
CAS Number1404194-12-2
IUPAC Name1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene
Standard InChIInChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3
Standard InChIKeySAINLCGRSWZCJC-UHFFFAOYSA-N
SMILESCC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F
PubChem Compound ID71669279

Table 1: Basic chemical properties of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene

Physical Properties

1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene exhibits physical properties characteristic of halogenated aromatic compounds. Its behavior in various solvents and conditions is influenced by the presence of both polar halogen substituents and the non-polar methyl group.

Computed Physical Properties

PropertyValue
XLogP3-AA4.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass259.937404 Da
Topological Polar Surface Area9.2 Ų
Complexity198

Table 2: Computed physical properties of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene

Solubility and Physical State

While specific experimental solubility data is limited in the available literature, the compound's structural features provide some predictive insights. The presence of multiple halogen atoms typically enhances lipophilicity, as indicated by the relatively high XLogP3 value of 4.4 . This suggests good solubility in non-polar organic solvents like dichloromethane, chloroform, and hexane, but limited water solubility.

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312: Call a poison center or doctor if you feel unwell
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362: Take off contaminated clothing and wash before reuse
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant

Table 3: Safety information for 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene

Structure-Property Relationships

The specific arrangement of substituents in 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene contributes to its distinctive properties. Understanding these relationships is essential for predicting its behavior in various applications.

Electronic Effects

The fluorine atoms at positions 1 and 3 act as electron-withdrawing groups through both inductive and resonance effects, while the methyl group at position 4 serves as an electron-donating group through hyperconjugation. The trichloromethoxy group at position 2 is primarily electron-withdrawing due to the electronegativity of the chlorine atoms. These combined electronic effects create a compound with a unique electronic distribution that influences its reactivity in chemical transformations .

Steric Considerations

The trichloromethoxy group represents a significant steric bulk that can affect both the conformation of the molecule and its interactions with other reagents. This steric influence may control the regioselectivity in further chemical transformations of the compound.

Lipophilicity and Membrane Permeability

The calculated XLogP3 value of 4.4 indicates relatively high lipophilicity, a common feature of heavily halogenated compounds. This property has implications for the compound's potential biological activities, suggesting good membrane permeability but potential challenges with water solubility in biological systems .

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